1-(4-Ethynylphenyl)ethanone
Overview
Description
1-(4-Ethynylphenyl)ethanone is a chemical compound that is part of a broader class of organic molecules characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an ethanone moiety. While the specific compound 1-(4-Ethynylphenyl)ethanone is not directly discussed in the provided papers, related compounds with similar structural motifs are extensively studied, providing insights into the chemical behavior and properties that could be extrapolated to 1-(4-Ethynylphenyl)ethanone.
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures and can include the use of palladium-catalyzed cross-coupling reactions, as seen in the synthesis of nanometer-sized conjugated 1,4- and 1,3,5-ethynylphenyl oligomers . These methods are characterized by their efficiency and ability to produce compounds with high purity. For example, the synthesis of enantiomerically pure diarylethanes involves a 7-step procedure starting from a related methanone and includes key steps such as resolution by crystallization and determination of absolute configurations by X-ray diffraction .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Ethynylphenyl)ethanone has been studied using techniques such as X-ray diffraction and vibrational spectroscopy. These studies reveal the conformation of the molecules and the geometrical parameters that define their structure. For instance, the crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime shows that the cyclohexane rings exhibit specific conformations and the C=N double bond has an E conformation .
Chemical Reactions Analysis
The reactivity of compounds with ethynylphenyl subunits can be inferred from studies on similar molecules. For example, the vibrational and structural observations of a pyrazolyl-ethanone derivative indicate potential sites for electrophilic and nucleophilic attacks, which are localized over the carbonyl group and phenyl rings, and nitrogen atoms, respectively . This suggests that 1-(4-Ethynylphenyl)ethanone could also exhibit sites for chemical reactivity that could be exploited in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-(4-Ethynylphenyl)ethanone can be deduced from experimental and theoretical analyses. For instance, the determination of vibrational wavenumbers and equilibrium geometry using density functional theory (DFT) provides insights into the vibrational spectra and molecular geometry of these compounds . Additionally, the study of nonlinear optical properties and HOMO-LUMO analysis can reveal electronic properties and potential applications in materials science .
Scientific Research Applications
1. Synthesis and Characterization in Drug Intermediates
2. Enzymatic Processes for Chiral Synthesis
The compound has shown prominence in chiral synthesis processes as well. Notably, it was involved in the enzymatic transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, a vital intermediate for the synthesis of Ticagrelor, a medication used for treating acute coronary syndromes (Xiang Guo et al., 2017).
3. Electrophilic Bromination and Chemical Modification
1-(4-Ethynylphenyl)ethanone has been a subject of study in electrophilic bromination reactions, demonstrating its versatility in chemical modification processes. This compound underwent selective α-monobromination, indicating its potential for diverse synthetic applications (W. Ying, 2011).
4. Biochemical Analysis and Antiestrogenic Activity
Furthermore, the compound's derivatives have been synthesized and analyzed for their biochemical properties. One such study involved synthesizing C2-alkyl substituted derivatives of the compound and testing them for estrogen receptor binding affinity, showcasing its relevance in biochemical and pharmacological research (V. Lubczyk et al., 2003).
5. Electrocatalytic Characteristics
Additionally, 1-(4-Ethynylphenyl)ethanone showed promise in electrochemical applications. A study demonstrated the electrocatalytic characteristics of a modified electrode with this compound in the oxidation of ascorbic acid, suggesting potential uses in analytical chemistry and sensor technology (J. Raoof et al., 2003).
properties
IUPAC Name |
1-(4-ethynylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-3-9-4-6-10(7-5-9)8(2)11/h1,4-7H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFPFLKZXFBCSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408550 | |
Record name | 1-(4-ethynylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42472-69-5 | |
Record name | 1-(4-ethynylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Ethynylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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